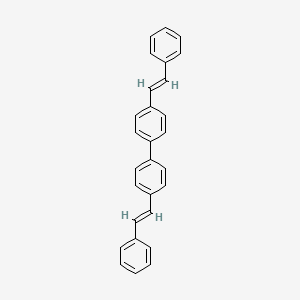
1,3-Dibrom-2-butanon
Übersicht
Beschreibung
1,3-Dibromo-2-butanone is a useful research compound. Its molecular formula is C4H6Br2O and its molecular weight is 229.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibromo-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molekularinteraktionsstudien
1,3-Dibrom-2-butanon wurde in Studien verwendet, um molekulare Wechselwirkungen zu verstehen. So wurde es beispielsweise bei Berechnungen molekularer Wechselwirkungen in 1,3-Dibrom-2,4,6-trimethylbenzol verwendet . Diese Studien helfen zu verstehen, wie Moleküle miteinander interagieren, was in Bereichen wie physikalischer Chemie und Materialwissenschaften von entscheidender Bedeutung ist .
Bromierungsreaktionen
this compound wird in Bromierungsreaktionen verwendet. So wurden beispielsweise Produkte aus der Bromierung von 2-Butanon in einem wässrigen Acetatpuffer untersucht, um die Regiochemie der Monobromierung mit der des Deuterium-Austauschs zu vergleichen . Dies hilft, die Mechanismen von Bromierungsreaktionen zu verstehen .
Synthese von N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamid
this compound kann als Reaktant zur Synthese von N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamid verwendet werden, indem es unter sauren Bedingungen mit N-Acetylguanidin umgesetzt wird . Diese Verbindung hat potenzielle Anwendungen in der medizinischen Chemie .
Synthese von Oxazolderivaten
this compound kann auch bei der Synthese von Oxazolderivaten durch eine silbertriflatkatalysierte Cyclisierungsreaktion mit verschiedenen Amiden verwendet werden . Oxazolderivate haben potenzielle Anwendungen in der Pharmakologie und Agrochemie .
Wirkmechanismus
Target of Action
1,3-Dibromo-2-butanone is a chemical compound that primarily targets enolates of 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of hydrofuran derivatives .
Mode of Action
The compound interacts with its targets through a process known as tandem nucleophilic reaction . In the presence of DBU in THF, 1,3-dibromo-2-butanone reacts with enolates of 1,3-dicarbonyl compounds to afford hydrofuran derivatives . This reaction is a key step in the synthesis of various bioactive natural products .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of hydrofuran derivatives . Hydrofuran moieties are important functional groups found in several bioactive natural products .
Result of Action
The primary result of 1,3-dibromo-2-butanone’s action is the formation of hydrofuran derivatives . These derivatives can function as versatile intermediates for further transformations, contributing to the synthesis of various bioactive natural products .
Action Environment
The action, efficacy, and stability of 1,3-dibromo-2-butanone can be influenced by various environmental factors. For instance, the reaction of 1,3-dibromo-2-butanone with 1,3-dicarbonyl compounds was carried out in THF using DBU as the base . The reaction conditions, such as temperature and solvent, can significantly impact the outcome of the reaction .
Eigenschaften
IUPAC Name |
1,3-dibromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIKRZPDSXBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497109 | |
| Record name | 1,3-Dibromobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-51-0 | |
| Record name | 1,3-Dibromobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2-Aminoethyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B1660603.png)


![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)

![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)
